molecular formula C17H27N3O2 B13724275 2-Amino-4-(4-ethylpiperazin-1-yl)-benzoic acid tert-butyl ester

2-Amino-4-(4-ethylpiperazin-1-yl)-benzoic acid tert-butyl ester

Cat. No.: B13724275
M. Wt: 305.4 g/mol
InChI Key: DCLFHBPDRKGLCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(4-ethylpiperazin-1-yl)-benzoic acid tert-butyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a piperazine ring, and a benzoic acid ester moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-ethylpiperazin-1-yl)-benzoic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoic Acid Derivative: The initial step involves the preparation of a benzoic acid derivative, which can be achieved through various methods such as Friedel-Crafts acylation.

    Introduction of the Piperazine Ring: The next step involves the introduction of the piperazine ring. This can be done through nucleophilic substitution reactions where the benzoic acid derivative reacts with 4-ethylpiperazine.

    Esterification: The final step involves the esterification of the benzoic acid derivative with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-ethylpiperazin-1-yl)-benzoic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-Amino-4-(4-ethylpiperazin-1-yl)-benzoic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-ethylpiperazin-1-yl)-benzoic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-methylpiperazin-1-yl)-benzoic acid tert-butyl ester
  • 2-Amino-4-(4-ethylpiperazin-1-yl)-benzoic acid methyl ester
  • 2-Amino-4-(4-ethylpiperazin-1-yl)-benzoic acid ethyl ester

Uniqueness

2-Amino-4-(4-ethylpiperazin-1-yl)-benzoic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl ester group, in particular, can influence the compound’s solubility, stability, and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H27N3O2

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 2-amino-4-(4-ethylpiperazin-1-yl)benzoate

InChI

InChI=1S/C17H27N3O2/c1-5-19-8-10-20(11-9-19)13-6-7-14(15(18)12-13)16(21)22-17(2,3)4/h6-7,12H,5,8-11,18H2,1-4H3

InChI Key

DCLFHBPDRKGLCT-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC(=C(C=C2)C(=O)OC(C)(C)C)N

Origin of Product

United States

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